molecular formula C9H20N2 B2480123 1-Isopropyl-N-methylpiperidin-4-amine CAS No. 3312-60-5; 503126-34-9

1-Isopropyl-N-methylpiperidin-4-amine

Cat. No. B2480123
CAS RN: 3312-60-5; 503126-34-9
M. Wt: 156.273
InChI Key: IKTZTXACQRUKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-N-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.273. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-N-methylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-N-methylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

N-methyl-1-propan-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-6-4-9(10-3)5-7-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTZTXACQRUKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isopropyl-piperidin-4-yl)-methyl-amine

Synthesis routes and methods I

Procedure details

100 ml absolute diethyl ether were placed in a dry three-necked flask equipped with a condenser. 4.35 g LiAlH4 (6 equiv.) were added and the mixture was stirred at room temperature under an argon atmosphere. Carefully, 4.10 g (19.13 mmol) (1-isopropyl-piperidin-4-yl)-carbamic acid ethyl ester were added portionwise and the resulting mixture was refluxed for 7 h. Since the conversion was not complete, 1.00 g (≈1.4 equiv.) LiAlH4 was added and the mixture was refluxed for further 2 h. The reaction mixture was cooled and, carefully, 14 ml water were added dropwise over a 20-minute period. The mixture was diluted with 40 ml water and 50 ml diethyl ether. The phases were separated. The aqueous phase (suspension) was treated with a 10% NaOH-solution and washed twice with 100 ml diethyl ether. The organic phases were combined, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was obtained as a colorless oil. Yield: 2.91 g MS (ES+): m/e=157.
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
14 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred mixture of methylamine hydrochloride (2.62 g, 38.8 mmol), THF (30 ml), ethanol (15 ml), N-isopropyl-4-piperidinone (3.0 ml, 20.2 mmol), and acetic acid (3.60 ml) was added sodium cyanoborohydride (30 ml, 1 molar solution in THF, 30 mmol), and the mixture was stirred at 60° C. for 6 hours and then at room temperature overnight. The mixture was concentrated under reduced pressure, water (50 ml) and potassium carbonate (47.0 g) were added, and the mixture was extracted with ethyl acetate (6×50 ml). The combined extracts were dried over magnesium sulphate and concentrated, to yield 3.78 g (quant.) of the title compound as an oil, which was used without further purification.
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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